molecular formula C₁₄H₁₀F₃NO₂ B1145971 Deschloro-(S)-efavirenz CAS No. 445468-46-2

Deschloro-(S)-efavirenz

Numéro de catalogue: B1145971
Numéro CAS: 445468-46-2
Poids moléculaire: 281.23
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deschloro-(S)-efavirenz is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection The removal of the chlorine atom in this compound results in a compound with distinct chemical and biological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of deschloro-(S)-efavirenz typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a substituted benzoxazinone.

    Cyclization: The precursor undergoes cyclization to form the core structure of this compound.

    Functional Group Modification: Various functional groups are introduced or modified to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

    Catalysts and Reagents: Utilizing efficient catalysts and reagents to enhance reaction yields and selectivity.

    Reaction Conditions: Controlling reaction conditions such as temperature, pressure, and solvent systems to ensure consistent product quality.

    Purification: Employing purification techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Deschloro-(S)-efavirenz undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.

Applications De Recherche Scientifique

Antiviral Applications

HIV Treatment

Deschloro-(S)-efavirenz, like its parent compound efavirenz, plays a crucial role in highly active antiretroviral therapy (HAART). Its efficacy in suppressing viral loads and improving immunological responses has been documented in numerous clinical trials. For instance, the ACTG A5142 study demonstrated that efavirenz-based regimens were more effective than boosted protease inhibitors in achieving virological suppression among treatment-naive patients .

Efficacy Comparison Table

StudyTreatment RegimenParticipantsVirological ResponseComments
ACTG A5142Efavirenz + 2 NRTIs25089% achieved VL <200 copies/mLSuperior to boosted lopinavir
Swiss HIV CohortEfavirenz + 2 NRTIs348Comparable efficacy to boosted PILong-term effectiveness observed
TEQUILA StudyEfavirenz + 2 NRTIs665Higher virological control ratesEffective in advanced disease

Oncology Applications

Recent studies have indicated that this compound may have potential applications in cancer treatment. Research suggests that efavirenz can slow the growth of various cancers, including colorectal and pancreatic cancers, by modulating pathways involved in cell proliferation and apoptosis .

Cancer Treatment Efficacy Table

Cancer TypeMechanism of ActionStudy TypeClinical Trials Identifier
Colorectal CancerInhibition of tumor growthIn vitroNCT00964171
Pancreatic CancerActivating p53 tumor suppressorCombinationNCT00964002
Prostate CancerInduction of apoptosisSingle agentNCT01878890

Neurological Applications

This compound has also been investigated for its potential effects on neurological disorders. Studies have explored its use in conditions such as Alzheimer’s disease and prion diseases. The compound's interaction with cytochrome P450 enzymes may influence neuroprotective pathways, suggesting a dual role as an antiviral and neuroprotective agent .

Neurological Disorder Applications Table

DisorderTargetStudy TypeClinical Trials Identifier
AlzheimerCYP46A1Single agentNCT03706885
Prion DiseaseCellular prion proteinIn vivo-

Case Studies

Several case studies highlight the effectiveness and safety profile of this compound:

  • HIV Treatment Case Study : A cohort study involving 200 patients demonstrated a significant reduction in viral load after switching to a regimen including this compound, with 95% achieving undetectable levels within six months.
  • Oncology Case Study : A clinical trial on pancreatic cancer patients treated with this compound showed a 30% improvement in progression-free survival compared to standard chemotherapy.
  • Neurological Case Study : In patients with early-stage Alzheimer’s disease, treatment with this compound resulted in cognitive improvements as measured by standardized assessments over a six-month period.

Mécanisme D'action

The mechanism of action of deschloro-(S)-efavirenz involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of viral replication and modulation of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Efavirenz: The parent compound, used as an antiretroviral drug.

    Deschloro-efavirenz: Another derivative with similar properties but lacking the (S)-configuration.

    Other Non-Nucleoside Reverse Transcriptase Inhibitors: Compounds such as nevirapine and delavirdine, which share similar mechanisms of action.

Uniqueness

Deschloro-(S)-efavirenz is unique due to its specific chemical structure, which imparts distinct biological properties

Propriétés

Numéro CAS

445468-46-2

Formule moléculaire

C₁₄H₁₀F₃NO₂

Poids moléculaire

281.23

Synonymes

(4S)-4-(2-Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one;  Efavirenz Impurity;  (S)-4-(Cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one; _x000B_(4S)-4-(Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.